5-Fluoro-2-methylpyrimidine-4,6-diol
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Overview
Description
5-Fluoro-2-methylpyrimidine-4,6-diol is a chemical compound with the molecular formula C5H5FN2O2 and a molecular weight of 144.11 g/mol . It is a fluorinated pyrimidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and material science.
Preparation Methods
The synthesis of 5-Fluoro-2-methylpyrimidine-4,6-diol typically involves the fluorination of 2-methylpyrimidine-4,6-diol. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
5-Fluoro-2-methylpyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can yield different fluorinated pyrimidine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Fluoro-2-methylpyrimidine-4,6-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It serves as a precursor in the development of fluorinated nucleoside analogs, which are important in antiviral and anticancer research.
Medicine: Its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors and receptor modulators.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methylpyrimidine-4,6-diol involves its interaction with biological targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity, leading to more effective inhibition or modulation of the target. The exact pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
5-Fluoro-2-methylpyrimidine-4,6-diol can be compared with other fluorinated pyrimidines such as:
5-Fluorouracil: A widely used chemotherapeutic agent.
5-Fluoro-2’-deoxyuridine: An antiviral and anticancer agent.
5-Fluoro-2-methylpyrimidine: A simpler fluorinated pyrimidine without the diol functionality.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-fluoro-4-hydroxy-2-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2/c1-2-7-4(9)3(6)5(10)8-2/h1H3,(H2,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REAPDCOFEGTTLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60283711 |
Source
|
Record name | 5-fluoro-2-methylpyrimidine-4,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60283711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1598-63-6 |
Source
|
Record name | 1598-63-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33038 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-fluoro-2-methylpyrimidine-4,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60283711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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